molecular formula C12H25ClN2O4 B3029447 h-d-Lys(boc)-ome.hcl CAS No. 66494-53-9

h-d-Lys(boc)-ome.hcl

Cat. No.: B3029447
CAS No.: 66494-53-9
M. Wt: 296.79
InChI Key: NANRHOPPXCBHGI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-D-Lys(boc)-ome.hcl is a derivative of lysine, an essential amino acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino group, and a methoxy group (ome) attached to the lysine residue. The hydrochloride (hcl) form enhances its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(boc)-ome.hcl typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This forms the Boc-protected lysine.

    Esterification: The carboxyl group of the Boc-protected lysine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methoxy ester.

    Hydrochloride Formation: The final step involves converting the ester into its hydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of lysine are reacted with tert-butoxycarbonyl anhydride in industrial reactors.

    Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure consistent product quality.

    Purification and Crystallization: The product is purified through crystallization and converted into its hydrochloride form using industrial-grade hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(boc)-ome.hcl: undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to expose the free amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Sodium hydroxide in water.

Major Products Formed

    Deprotection: Free lysine derivative.

    Substitution: Various substituted lysine derivatives.

    Hydrolysis: Lysine carboxylic acid derivative.

Scientific Research Applications

H-D-Lys(boc)-ome.hcl: has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected lysine derivative.

    Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of H-D-Lys(boc)-ome.hcl primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further chemical reactions, allowing for the synthesis of complex peptides and proteins. The methoxy group provides additional stability and solubility to the compound.

Comparison with Similar Compounds

H-D-Lys(boc)-ome.hcl: can be compared with other similar compounds such as:

    H-Lys(boc)-OH: Similar in structure but lacks the methoxy group, making it less soluble.

    H-Lys(boc)-OtBu: Contains a tert-butyl ester instead of a methoxy ester, providing different solubility and reactivity properties.

    H-Lys(Z)-OH: Uses a benzyloxycarbonyl (Z) group for protection instead of Boc, offering different deprotection conditions.

This compound: is unique due to its combination of Boc protection and methoxy ester, providing a balance of stability, solubility, and reactivity that is advantageous in peptide synthesis.

Properties

IUPAC Name

methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRHOPPXCBHGI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692806
Record name Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66494-53-9
Record name Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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